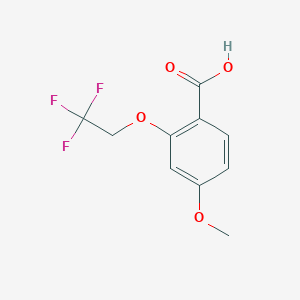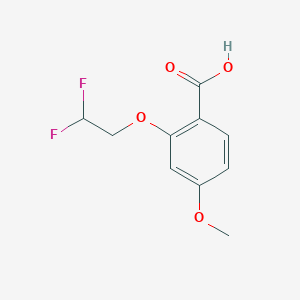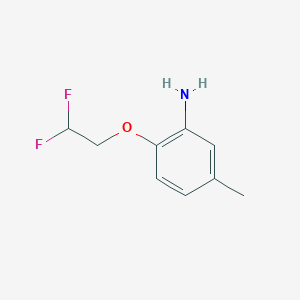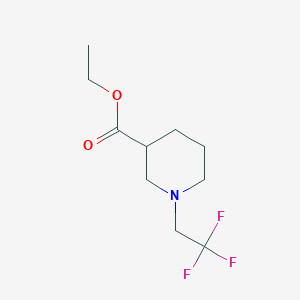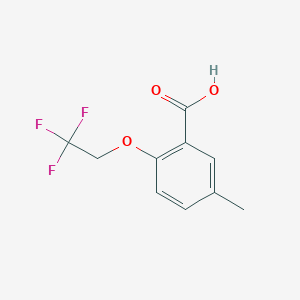
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Vue d'ensemble
Description
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid, also known as 5-methyl-2-trifluoroethoxybenzoic acid (TFEB), is a naturally occurring compound found in plants and animals that has been used in scientific research for its various biochemical and physiological effects. Its chemical structure is C7H5F3O3, and it has a melting point of 83-86°C. TFEB has been studied extensively in the areas of biochemistry, physiology, and pharmacology, and has been found to have a wide range of potential applications.
Applications De Recherche Scientifique
TFEB has been studied extensively in the areas of biochemistry, physiology, and pharmacology. It has been found to have a wide range of potential applications, including:
• Modulating the activity of enzymes involved in the metabolism of fatty acids;
• Regulating the expression of genes involved in cell differentiation and proliferation;
• Modulating the activity of transcription factors involved in gene expression;
• Modulating the activity of proteins involved in signal transduction pathways;
• Regulating the activity of enzymes involved in the metabolism of carbohydrates;
• Regulating the activity of enzymes involved in the metabolism of amino acids;
• Regulating the activity of enzymes involved in the metabolism of nucleotides;
• Regulating the activity of proteins involved in apoptosis and cell death;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell differentiation and proliferation;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in cell metabolism;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of proteins involved in apoptosis;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of proteins involved in apoptosis;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of
Analyse Biochimique
Biochemical Properties
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with enzymes involved in the metabolism of fatty acids and amino acids. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of fatty acids, amino acids, and other biomolecules. The compound can affect metabolic flux and alter the levels of metabolites in cells. For instance, it has been shown to inhibit the activity of enzymes involved in the β-oxidation of fatty acids, leading to changes in lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and mitochondria. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-3-8(7(4-6)9(14)15)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLYSVVAVHFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




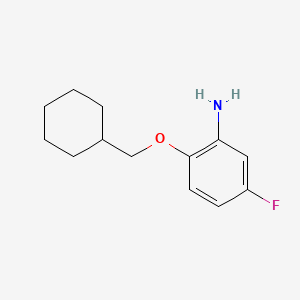


![6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169430.png)

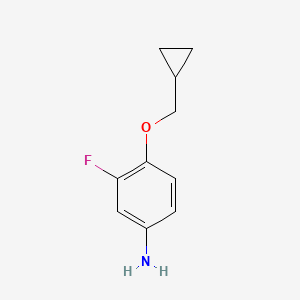
![[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine](/img/structure/B3169451.png)
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169457.png)
